7-cyclohexyl-N-cyclopentyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
7-cyclohexyl-N-cyclopentyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure
Properties
Molecular Formula |
C24H29N5O2 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
7-cyclohexyl-N-cyclopentyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C24H29N5O2/c1-15-11-12-20-27-22-19(24(31)28(20)14-15)13-18(23(30)26-16-7-5-6-8-16)21(25)29(22)17-9-3-2-4-10-17/h11-14,16-17,25H,2-10H2,1H3,(H,26,30) |
InChI Key |
BFTXHXKZJZCWJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3C4CCCCC4)C(=O)NC5CCCC5)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-cyclohexyl-N-cyclopentyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, including the formation of the tricyclic core and the introduction of various substituents. Common synthetic routes may involve cyclization reactions, condensation reactions, and the use of protecting groups to ensure the correct formation of the desired structure. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
7-cyclohexyl-N-cyclopentyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
7-cyclohexyl-N-cyclopentyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition or protein-ligand interactions.
Medicine: The compound may have potential therapeutic applications, such as acting as a drug candidate for treating specific diseases or conditions.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 7-cyclohexyl-N-cyclopentyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, or van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-cyclohexyl-N-cyclopentyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide include other tricyclic compounds with similar structural features, such as:
Uniqueness
The uniqueness of 7-cyclohexyl-N-cyclopentyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide lies in its specific arrangement of rings and substituents, which confer distinct chemical and biological properties
Biological Activity
7-cyclohexyl-N-cyclopentyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound notable for its unique tricyclic structure and potential biological activity. The compound's intricate design allows for various interactions with biological macromolecules, making it a subject of interest in medicinal chemistry.
Structural Overview
The compound features:
- Molecular Formula : C₁₉H₂₃N₅O₂
- Molecular Weight : 419.5 g/mol
- Key Structural Elements :
- A triazatricyclo framework
- Cyclohexyl and cyclopentyl groups
- Imino and oxo functional groups
Biological Activity
Preliminary studies suggest that this compound exhibits significant biological activities, potentially including:
- Antimicrobial Properties : Early investigations indicate that the compound may possess antimicrobial activity against various pathogens.
- Anticancer Potential : The structural features may allow interactions with cancer cell pathways, suggesting possible anticancer properties.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its interactions with biological targets modulate key biochemical pathways, leading to observable therapeutic effects.
Pharmacological Studies
A series of pharmacological studies have been conducted to evaluate the biological activity of the compound:
| Study | Methodology | Findings |
|---|---|---|
| Study 1 | In vitro assays on bacterial strains | Significant antibacterial activity against Gram-positive bacteria was observed. |
| Study 2 | Cytotoxicity assays on cancer cell lines | Indicated potential cytotoxic effects on specific cancer cell lines at varying concentrations. |
| Study 3 | Enzyme inhibition assays | Showed promising results in inhibiting specific enzymes related to metabolic disorders. |
Comparative Analysis
To understand the uniqueness of this compound within its class, a comparison with structurally similar compounds was performed:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-cyclopentyl-6-imino-13-methyl | Tricyclic with oxolan | Antimicrobial potential | Unique tetradecane structure |
| 1-Cyclohexyl-N-(4-methylphenyl)methyl | Cyclohexane-based | Varies by derivative | Lacks tetradecane framework |
| Triazole Compounds | Nitrogen-rich rings | Antifungal/antibacterial | Lacks complex tetradecane |
This comparison highlights the distinctive aspects of 7-cyclohexyl-N-cyclopentyl-6-imino in terms of its complex structure and potential applications in medicinal chemistry.
Future Directions
Further research is required to elucidate the specific mechanisms of action and to explore the full range of biological activities associated with this compound. Potential areas for future study include:
- Detailed pharmacokinetic and pharmacodynamic profiling.
- Exploration of synergistic effects with other therapeutic agents.
- Investigations into the structural modifications to enhance efficacy and reduce toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
